![molecular formula C18H20N2O2 B14269795 Phenyl [4-(piperidin-1-yl)phenyl]carbamate CAS No. 139649-86-8](/img/structure/B14269795.png)
Phenyl [4-(piperidin-1-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl [4-(piperidin-1-yl)phenyl]carbamate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a phenyl group attached to a piperidine ring, which is further connected to another phenyl group through a carbamate linkage. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and other fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl [4-(piperidin-1-yl)phenyl]carbamate typically involves the following steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the preparation of 4-(piperidin-1-yl)phenylamine. This can be achieved by reacting 4-bromonitrobenzene with piperidine under reflux conditions, followed by reduction of the nitro group to an amine using hydrogenation or a suitable reducing agent like palladium on carbon (Pd/C).
-
Carbamate Formation: : The amine intermediate is then reacted with phenyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems ensures consistent quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl [4-(piperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like Pd/C, converting the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Phenyl [4-(piperidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator, aiding in the study of biochemical pathways.
-
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
-
Industry: : Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which Phenyl [4-(piperidin-1-yl)phenyl]carbamate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in cellular processes. The compound’s structure allows it to interact with hydrophobic and hydrophilic regions of the target, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phenyl [4-(piperidin-1-yl)phenyl]carbamate can be compared with other carbamate derivatives, such as:
-
Phenyl [4-(morpholin-4-yl)phenyl]carbamate: : Similar in structure but contains a morpholine ring instead of a piperidine ring. This difference can affect its binding properties and biological activity.
-
Phenyl [4-(pyrrolidin-1-yl)phenyl]carbamate: : Features a pyrrolidine ring, which may alter its pharmacokinetic and pharmacodynamic profiles compared to the piperidine derivative.
-
Phenyl [4-(piperazin-1-yl)phenyl]carbamate: : Contains a piperazine ring, potentially offering different therapeutic benefits and side effect profiles.
The uniqueness of this compound lies in its specific interactions with biological targets, which can be fine-tuned by modifying its structure.
Eigenschaften
CAS-Nummer |
139649-86-8 |
|---|---|
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
phenyl N-(4-piperidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C18H20N2O2/c21-18(22-17-7-3-1-4-8-17)19-15-9-11-16(12-10-15)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21) |
InChI-Schlüssel |
SAMWMGRVHJGCPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


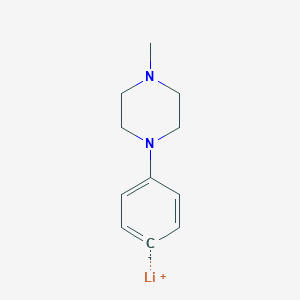
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
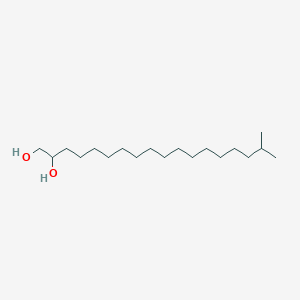
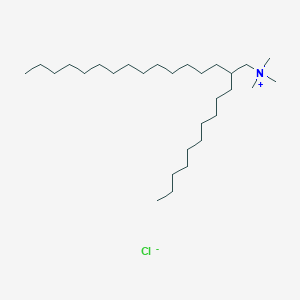
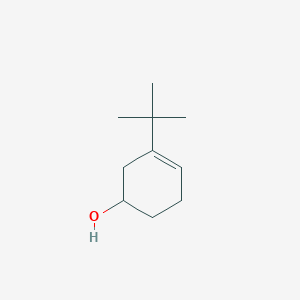
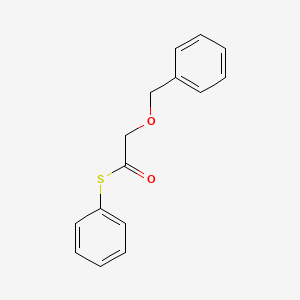
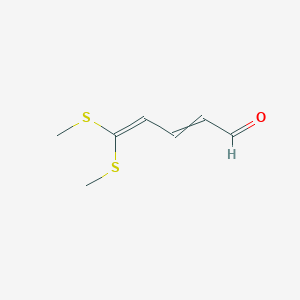
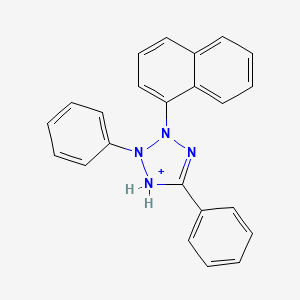
![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)
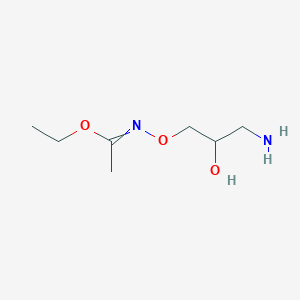
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
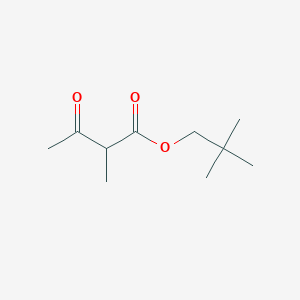
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
